Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring and a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoic acid.
Reduction: Methyl 4-(4-fluoro-3-methylphenyl)-2-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate
- Methyl 4-(4-bromo-3-methylphenyl)-2,4-dioxobutanoate
- Methyl 4-(4-methyl-3-methylphenyl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biochemical applications. This makes it a valuable compound for research and industrial applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c1-7-5-8(3-4-9(7)13)10(14)6-11(15)12(16)17-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAUKKOBKSVMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(=O)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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